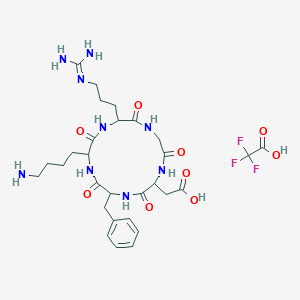

Cyclo (Arg-Gly-Asp-D-Phe-Lys)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cyclo(-RGDfK) TFA est un peptide cyclique qui comprend les acides aminés arginine, glycine, acide aspartique, phénylalanine et lysine. La forme de sel de l'acide trifluoroacétique (TFA) est couramment utilisée dans la synthèse et la purification des peptides. Ce composé est remarquable pour son rôle dans la recherche biologique, en particulier dans les études liées à l'adhésion cellulaire et à la liaison aux intégrines.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Cyclo(-RGDfK) TFA est généralement synthétisé par synthèse peptidique en phase solide (SPPS). Le processus implique l'ajout séquentiel d'acides aminés protégés à une chaîne peptidique liée à une résine. La cyclisation du peptide est réalisée par la formation d'une liaison peptidique entre les extrémités amino et carboxyle du peptide linéaire. Le produit final est clivé de la résine et déprotégé à l'aide d'un cocktail de clivage à base d'acide trifluoroacétique .

Méthodes de production industrielle : La production industrielle de Cyclo(-RGDfK) TFA suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l'efficacité et la cohérence. L'utilisation de la chromatographie liquide haute performance (HPLC) est courante pour la purification du produit final.

Analyse Des Réactions Chimiques

Types de réactions : Cyclo(-RGDfK) TFA peut subir diverses réactions chimiques, notamment :

Oxydation : Le peptide peut être oxydé, en particulier au niveau des résidus méthionine et cystéine s'ils sont présents.

Réduction : Les liaisons disulfure dans le peptide peuvent être réduites en thiols libres.

Substitution : Les chaînes latérales des acides aminés peuvent participer à des réactions de substitution, telles que l'alkylation ou l'acylation.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou iode dans des conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base.

Produits principaux : Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou d'acides sulfoniques, tandis que la réduction peut produire des groupes thiol libres.

4. Applications de la recherche scientifique

Cyclo(-RGDfK) TFA a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la cyclisation des peptides.

Biologie : Étudié pour son rôle dans l'adhésion cellulaire et la liaison aux intégrines, en particulier dans la recherche sur le cancer.

Médecine : Exploré comme agent thérapeutique potentiel pour cibler les récepteurs des intégrines dans diverses maladies.

Industrie : Utilisé dans le développement de biomatériaux et de systèmes d'administration de médicaments.

5. Mécanisme d'action

Cyclo(-RGDfK) TFA exerce ses effets principalement en se liant aux récepteurs des intégrines à la surface cellulaire. La séquence arginine-glycine-acide aspartique (RGD) est reconnue par les intégrines, ce qui entraîne l'activation de voies de signalisation intracellulaires qui régulent l'adhésion, la migration et la prolifération cellulaires .

Composés similaires :

Cyclo(-RGDfV) : Un autre peptide cyclique avec une séquence RGD similaire, mais avec de la valine au lieu de la lysine.

Cyclo(-RGDfC) : Contient de la cystéine au lieu de la lysine, qui peut former des liaisons disulfure.

Cyclo(-RGDfNMeK) : Une version méthylée de Cyclo(-RGDfK), qui peut avoir des affinités de liaison et des activités biologiques différentes.

Unicité : Cyclo(-RGDfK) TFA est unique en raison de sa composition spécifique en acides aminés et de la présence de lysine, qui peut influencer ses propriétés de liaison et son activité biologique. La forme de sel de l'acide trifluoroacétique améliore également sa solubilité et sa stabilité pour diverses applications.

Applications De Recherche Scientifique

Cyclo(-RGDfK) TFA has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in cell adhesion and integrin binding, particularly in cancer research.

Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in various diseases.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mécanisme D'action

Cyclo(-RGDfK) TFA exerts its effects primarily through binding to integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation .

Comparaison Avec Des Composés Similaires

Cyclo(-RGDfV): Another cyclic peptide with a similar RGD sequence but with valine instead of lysine.

Cyclo(-RGDfC): Contains cysteine instead of lysine, which can form disulfide bonds.

Cyclo(-RGDfNMeK): A methylated version of Cyclo(-RGDfK), which may have different binding affinities and biological activities.

Uniqueness: Cyclo(-RGDfK) TFA is unique due to its specific amino acid composition and the presence of lysine, which can influence its binding properties and biological activity. The trifluoroacetic acid salt form also enhances its solubility and stability for various applications.

Activité Biologique

Cyclo (Arg-Gly-Asp-D-Phe-Lys), often abbreviated as c(RGDfK), is a cyclic peptide that plays a significant role in various biological processes, particularly in cancer research and therapy. This compound is known for its ability to bind specifically to integrin receptors, which are crucial in cell adhesion, migration, and signaling.

Structure and Properties

- Molecular Formula : C27H41N9O7

- Molecular Weight : 603.67 g/mol

- CAS Number : 161552-03-0

Cyclo (Arg-Gly-Asp-D-Phe-Lys) contains the RGD sequence, which is a well-known motif recognized by integrins, particularly αvβ3 and α2β1. This binding capability makes it a valuable tool in targeting tumor cells and inhibiting angiogenesis.

The primary mechanism of action of c(RGDfK) involves its interaction with integrin receptors on the surface of cells. By binding to these receptors, the peptide can:

- Inhibit Tumor Growth : c(RGDfK) has been shown to effectively inhibit the proliferation of various cancer cell lines by disrupting integrin-mediated signaling pathways.

- Induce Apoptosis : The compound can promote programmed cell death in tumor cells, contributing to its anti-cancer effects.

- Inhibit Angiogenesis : By blocking the interaction between integrins and their ligands, c(RGDfK) can prevent the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Biological Activity Studies

Numerous studies have demonstrated the biological activity of Cyclo (Arg-Gly-Asp-D-Phe-Lys). Below are some key findings:

Case Studies

- Breast Cancer : In a study involving breast cancer models, administration of c(RGDfK) significantly reduced tumor size and inhibited metastasis by targeting αvβ3 integrins on endothelial cells .

- Melanoma : Research indicated that c(RGDfK) could enhance the efficacy of existing chemotherapeutic agents by improving drug delivery to tumor sites through its binding properties .

- Glioblastoma : A case study showed that using c(RGDfK) in conjunction with radiotherapy improved survival rates in glioblastoma patients by enhancing the targeting of tumor vasculature .

Propriétés

IUPAC Name |

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.